tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate, also known as 5-Iodo-2,3-dihydropyridazin-4-one, is an organic compound that has been widely studied in recent years due to its unique properties. It has been found to have a wide range of applications, including in organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were tested for their anti-inflammatory effect .
Methods of Application
The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Results or Outcomes
Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% . Compound 9k activity on iNOS and COX-2 proteins level, pro-inflammatory mediators and cytokines was determined and showed remarkable inhibition for both proteins level .
Application in Organic Chemistry
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved .
Methods of Application
The new compounds were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Results or Outcomes
The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
Application in Biomedical Engineering
Field
This application falls under the field of Biomedical Engineering .
Summary of the Application
Zwitterionic dendrimers that are highly charged while having zero net charge have been designed and synthesized . These dendrimers are potential candidates for biomedical applications .
Methods of Application
The synthesis of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers was fully optimized .
Results or Outcomes
The various zwitterionic dendrimers were extensively characterized . They are potential candidates for biomedical applications .
Application in Drug Delivery
Field
This application falls under the field of Drug Delivery .
Summary of the Application
Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised .
Methods of Application
The hydrogels were characterised using modulated differential scanning calorimetry (MDSC) for their glass transition and phase transition temperatures .
Results or Outcomes
The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .
Application in Organic Electronics
Field
This application falls under the field of Organic Electronics .
Summary of the Application
A series of materials based on terpolymer structures were designed and synthesized for organic thin-film transistor (OTFT) device applications .
Methods of Application
The polymers were obtained by polymerization of three monomers relying on the Stille coupling reaction .
Results or Outcomes
The polymers shared comparable molecular weights, with the main structural difference .
properties
IUPAC Name |
tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGDQWPWOCYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856236 | |
Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |
CAS RN |
1245646-75-6 | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-1(2H)-pyridazinyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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